molecular formula C10H9NO B589741 N-[(1E)-Prop-2-en-1-ylidene]benzamide CAS No. 136911-51-8

N-[(1E)-Prop-2-en-1-ylidene]benzamide

Cat. No.: B589741
CAS No.: 136911-51-8
M. Wt: 159.188
InChI Key: JYNGLNPYIDRXHB-UHFFFAOYSA-N
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Description

N-[(1E)-Prop-2-en-1-ylidene]benzamide is an enamide derivative characterized by a benzamide group conjugated to a propenylidene moiety in the E configuration. This structural arrangement imparts unique electronic and steric properties, making it a compound of interest in organic synthesis and medicinal chemistry. The E isomer configuration is critical for its reactivity, particularly in nucleophilic additions or cycloadditions, and may influence its binding affinity in biological systems .

Properties

CAS No.

136911-51-8

Molecular Formula

C10H9NO

Molecular Weight

159.188

IUPAC Name

N-prop-2-enylidenebenzamide

InChI

InChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h2-8H,1H2

InChI Key

JYNGLNPYIDRXHB-UHFFFAOYSA-N

SMILES

C=CC=NC(=O)C1=CC=CC=C1

Synonyms

Benzamide, N-2-propenylidene-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

N-(Pyridin-2-yl)-benzamide

  • Structure : Replaces the propenylidene group with a pyridinyl ring.
  • Synthesis : Catalyzed by Fe₂Ni-BDC, a bimetallic MOF, under aerobic conditions with high efficiency (reusable without activity loss) .
  • Applications : Primarily explored as a synthetic target for catalytic methodology development. Lacks reported biological activity, unlike other benzamides with heterocyclic substituents .

N-(Thiazol-2-yl)-benzamide Analogs

  • Structure: Incorporates a thiazole ring, a known pharmacophore.
  • Pharmacology : Targets enzymes (e.g., kinases) and receptors, with reported antitumor and anti-inflammatory activities. For example, derivatives show IC₅₀ values <10 µM against cancer cell lines .

2.1.3. N-(2-Benzoylamino)phenyl Benzamide (NBPB)

  • Structure: Features a benzoylamino-phenyl extension.
  • Applications : Identified as a SARS-CoV-2 inhibitor via molecular docking, binding strongly to viral protease (binding energy: −8.2 kcal/mol) .
  • Comparison : The additional benzoyl group in NBPB enhances intermolecular interactions (e.g., π-π stacking), a feature absent in the simpler propenylidene derivative .
Spectroscopic and Computational Insights
  • NBPB : Characterized by FTIR (C=O stretch: 1650 cm⁻¹) and NMR (δ 7.5–8.1 ppm for aromatic protons). DFT calculations align with experimental data, confirming stable charge transfer interactions .
  • N-(Thiazol-2-yl)-benzamide : IR spectra show C=N stretches at 1600 cm⁻¹, while molecular docking reveals strong binding to COX-2 (ΔG: −9.3 kcal/mol) .
  • N-[(1E)-Propenylidene]benzamide : Predicted to exhibit similar IR/NMR profiles to NBPB but with distinct shifts due to the propenylidene group’s conjugation .

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